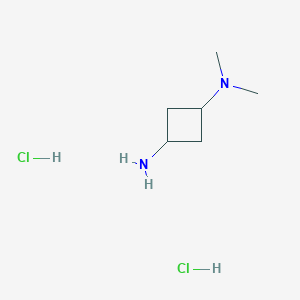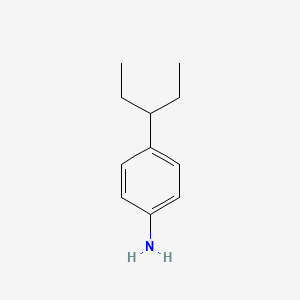
4-(Pentan-3-yl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentan-3-yl)benzenamine is a chemical compound with the CAS Number: 69800-94-8 . Its molecular weight is 163.26 and its IUPAC name is 4-(1-ethylpropyl)aniline .
Molecular Structure Analysis
The molecular formula of this compound is C11H17N . The InChI Code is 1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.26 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Electrochemical Detection
- Nitrite Detection : Functionalized platinum nanoparticles (PtNPs) using derivatives of 4-(Pentan-3-yl)benzenamine have been utilized for the electrochemical detection of nitrite ions in water, demonstrating a wide linear concentration range and low detection limits. This method shows potential for monitoring nitrite in drinking water supplies (Miao et al., 2011).
Photovoltaic Properties
- Organic Solar Cells : A star-shaped molecule incorporating a derivative of this compound demonstrated significant photovoltaic properties when applied in organic solar cells (OSCs), showing a high open circuit voltage and power conversion efficiency. This indicates its promise as a solution-processable organic photovoltaic material (Wu et al., 2009).
Electrochromic Devices
- Multichromic Copolymer : The synthesis of a monomer related to this compound for the development of electrochromic devices displayed multichromic properties, offering potential for the creation of dual-type complementary colored electrochromic devices with various applications in displays and smart windows (Yildiz et al., 2008).
Corrosion Inhibition
- Mild Steel Surface Protection : Schiff bases derived from this compound showed excellent corrosion inhibitive performance on mild steel surfaces in acidic media. These findings could inform the development of more efficient corrosion inhibitors for industrial applications (Murmu et al., 2019).
Chemosensing
- Silver Ion Detection : A chemosensor based on this compound exhibited high selectivity and sensitivity for detecting Ag(+) ions, demonstrating potential for environmental monitoring and medical diagnostics (Tharmaraj et al., 2012).
Polyimide/TiO2 Nanocomposites
- Sol–gel Fabrication : A derivative of this compound was synthesized for the sol–gel fabrication of polyimide (PI)/titania nanohybrid films, showing high thermal stability and UV–vis absorption efficiency. This research offers insights into the development of materials with enhanced mechanical properties and chemical resistance (Seyedjamali & Pirisedigh, 2012).
Luminescent Cd(II)-Organic Frameworks
- Sensing Applications : Cd(II)-organic frameworks utilizing derivatives of this compound have been developed for efficient sensing of levofloxacin, benzaldehyde, and Fe3+ ions. These frameworks are notable for their high thermal durability, water stability, and multi-responsive probe capabilities, suggesting applications in environmental monitoring and healthcare diagnostics (Su et al., 2021).
Eigenschaften
IUPAC Name |
4-pentan-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNGJUSPBDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
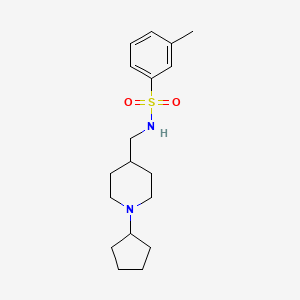
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)
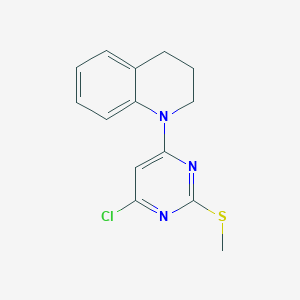
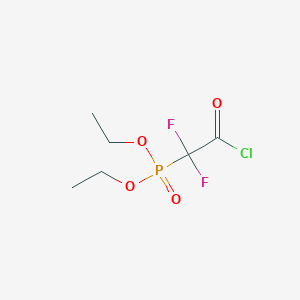
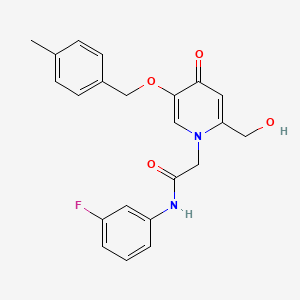
![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)
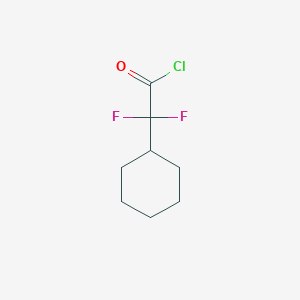

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)

